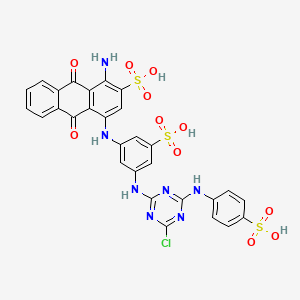![molecular formula C20H23BrN6O B10785692 Pyrido[4,3-d]pyrimidine deriv. 3r](/img/structure/B10785692.png)
Pyrido[4,3-d]pyrimidine deriv. 3r
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[4,3-d]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a fused bicyclic system consisting of a pyridine ring and a pyrimidine ring. Pyrido[4,3-d]pyrimidine deriv. 3r is one such derivative that has shown promise in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[4,3-d]pyrimidine derivatives typically involves multi-step processes starting from commercially available precursors. One common method involves the condensation of pyridine derivatives with pyrimidine precursors under specific reaction conditions. For example, the reaction of 5-acyl-4-(2-azidoethyl)-3,4-dihydropyrimidin-2(1H)-ones with triphenylphosphine in acetonitrile can yield pyrido[4,3-d]pyrimidines through the Staudinger–aza-Wittig reaction .
Industrial Production Methods
Industrial production of pyrido[4,3-d]pyrimidine derivatives often involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yielding reactions, efficient purification techniques, and the development of robust reaction conditions that can be easily scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyrido[4,3-d]pyrimidine derivatives can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Pyrido[4,3-d]pyrimidine derivatives can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, such as halogens or alkylating agents, under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrido[4,3-d]pyrimidine N-oxides, while reduction can yield tetrahydropyrido[4,3-d]pyrimidines .
Scientific Research Applications
Pyrido[4,3-d]pyrimidine derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules and as intermediates in organic synthesis.
Biology: They serve as probes for studying biological processes and as tools for investigating enzyme mechanisms.
Mechanism of Action
The mechanism of action of pyrido[4,3-d]pyrimidine derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of kinases, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making these compounds potential candidates for cancer therapy .
Comparison with Similar Compounds
Pyrido[4,3-d]pyrimidine derivatives can be compared with other similar compounds, such as pyrido[2,3-d]pyrimidines, pyrido[3,4-d]pyrimidines, and pyrido[3,2-d]pyrimidines. While all these compounds share a similar bicyclic structure, their biological activities and mechanisms of action can vary significantly. Pyrido[4,3-d]pyrimidine derivatives are unique in their ability to target specific kinases and receptors, making them valuable tools in drug discovery and development .
List of Similar Compounds
- Pyrido[2,3-d]pyrimidines
- Pyrido[3,4-d]pyrimidines
- Pyrido[3,2-d]pyrimidines
Properties
Molecular Formula |
C20H23BrN6O |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
4-N-(3-bromophenyl)-7-N-(3-morpholin-4-ylpropyl)pyrido[4,3-d]pyrimidine-4,7-diamine |
InChI |
InChI=1S/C20H23BrN6O/c21-15-3-1-4-16(11-15)26-20-17-13-23-19(12-18(17)24-14-25-20)22-5-2-6-27-7-9-28-10-8-27/h1,3-4,11-14H,2,5-10H2,(H,22,23)(H,24,25,26) |
InChI Key |
WPUBKZIJROOKPL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=NC=C3C(=C2)N=CN=C3NC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-Methylsulfonylpiperazin-1-yl)-3-oxo-2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]propyl]benzenecarboximidamide](/img/structure/B10785613.png)
![2-[2-[11-[4-Carboxy-19-(6-carboxy-4-ethyl-3-oxoheptyl)-12-hydroxy-11,13,15,17-tetramethyl-2,6-dioxo-1,7-dioxacycloicosa-14,18-dien-8-yl]-5-methylundec-6-en-2-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B10785616.png)

![4-(8,8,11,11-tetramethyl-10,13-dihydro-9H-naphtho[2,3-c][1]benzazepin-6-yl)benzoic acid](/img/structure/B10785637.png)
![4-[2-(4-{6-Bromo-13-chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene}piperidin-1-yl)-2-oxoethyl]-1-oxidopyridin-1-ium](/img/structure/B10785640.png)
![N-[1-[(4-fluoro-3-oxo-1-phenylbutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B10785644.png)
![7-[3-[(4-Phenylphenyl)sulfonylamino]-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B10785650.png)
![33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B10785651.png)
![(11E,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785653.png)
![[7-methoxy-1-[2-(propanoylamino)ethyl]naphthalen-2-yl] 2-bromoacetate](/img/structure/B10785661.png)

![2-[[2-[[4-Carboxy-2-[[4-carboxy-2-[[2-(carboxymethyl)-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B10785679.png)


